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1,1-Difluorospiro[2.5]octan-6-one

Cat. No.: B1433766
CAS No.: 1513853-81-0
M. Wt: 160.16 g/mol
InChI Key: RXGUBKPAVIABEV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Spirocyclic Systems in Organic Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties. These effects include enhanced metabolic stability, increased lipophilicity, and altered acidity or basicity of nearby functional groups, all of which are critical parameters in the design of new therapeutic agents. google.comchemenu.com Currently, approximately 20% of all pharmaceuticals contain fluorine, a testament to its impact.

Spirocycles, polycyclic compounds where two rings are linked by a single common atom, offer a rigid and defined three-dimensional geometry. chemenu.comresearchgate.net This structural rigidity is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. exlibrisgroup.com The spirocyclic framework allows for the exploration of novel chemical space, moving away from the flat, two-dimensional structures that have traditionally dominated medicinal chemistry. exlibrisgroup.com

The combination of these two features—fluorination and a spirocyclic core—results in a molecular scaffold with a unique set of properties. Fluorinated spirocyclic systems are increasingly recognized as "bioisosteres" for other chemical groups, meaning they can mimic the spatial arrangement and electronic properties of other functionalities while offering improved drug-like characteristics. researchgate.net This has led to their growing use in the development of novel therapeutics for a range of diseases.

Overview of the Research Landscape for 1,1-Difluorospiro[2.5]octan-6-one

While dedicated research articles focusing exclusively on This compound are not abundant in the current literature, its importance can be inferred from the active investigation of its constituent parts and structurally related molecules. The compound is commercially available from various suppliers, indicating its utility as a building block in synthetic chemistry. labcompare.combiosynth.com

The synthesis of the spiro[2.5]octane skeleton is a well-established area of research, with various methods developed for the construction of this framework. google.comrsc.orggoogle.com Similarly, the formation of gem-difluorocyclopropane rings is a subject of ongoing investigation, with several reagents and protocols available to organic chemists. researchgate.net The likely synthetic route to This compound would involve the difluorocyclopropanation of a cyclohexenone precursor.

The research landscape for related compounds is active. For instance, derivatives such as 6-azaspiro[2.5]octanes are being explored as agonists for the glucagon-like peptide-1 (GLP-1) receptor, a target for the treatment of type 2 diabetes and obesity. nih.gov The presence of the ketone functionality in This compound provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The corresponding alcohol, 1,1-Difluorospiro[2.5]octan-6-ol , and amine, 1,1-Difluorospiro[2.5]octan-6-amine , are also documented, suggesting that the ketone can be readily transformed into other functional groups. uni.lu

Given the established importance of fluorinated spirocycles in medicinal chemistry, it is anticipated that future research will see This compound utilized as a key intermediate in the synthesis of novel bioactive molecules. Its unique combination of a rigid spirocyclic core and the electronic influence of the gem-difluoro group makes it a highly attractive scaffold for the development of the next generation of pharmaceuticals.

Chemical Compound Information

Compound Name
This compound
1,1-Difluorospiro[2.5]octan-6-ol
1,1-Difluorospiro[2.5]octan-6-amine
6-Azaspiro[2.5]octane
Cyclohexenone
gem-Difluorocyclopropane
Spiro[2.5]octane

Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H10F2O
Molecular Weight160.16 g/mol
CAS Number1513853-81-0
AppearanceData not available
Purity≥97%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10F2O B1433766 1,1-Difluorospiro[2.5]octan-6-one CAS No. 1513853-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorospiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUBKPAVIABEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513853-81-0
Record name 1,1-difluorospiro[2.5]octan-6-one
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Reactivity and Mechanistic Investigations of 1,1 Difluorospiro 2.5 Octan 6 One

Chemical Transformations of the Ketone Functionality

The ketone group in 1,1-Difluorospiro[2.5]octan-6-one is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. Standard ketone chemistries can be applied, although the reaction outcomes can be influenced by the presence of the adjacent gem-difluorocyclopropane ring.

One of the most fundamental transformations of the ketone is its reduction to the corresponding alcohol, 1,1-Difluorospiro[2.5]octan-6-ol. uni.lu This can be achieved using common reducing agents. The choice of reagent and reaction conditions is crucial to ensure the chemoselective reduction of the ketone without inducing the opening of the strained cyclopropane (B1198618) ring.

ReactantReagentProductObservations
This compoundHydride reducing agents (e.g., NaBH4, LiAlH4)1,1-Difluorospiro[2.5]octan-6-olYields are generally good, but over-reduction or side reactions involving the cyclopropane ring can occur with harsher reagents.
This compoundCatalytic hydrogenation (e.g., H2/Pd, PtO2)1,1-Difluorospiro[2.5]octan-6-olCan be effective, but may also lead to ring-opening under certain conditions.

This table presents plausible transformations based on general chemical principles, as specific experimental data for these reactions on this compound are not widely available in the reviewed literature.

Furthermore, the ketone can serve as a handle for carbon-carbon bond formation through reactions such as the Wittig reaction or Grignard additions. These reactions would lead to the corresponding alkenes and tertiary alcohols, respectively, further expanding the synthetic utility of this spirocyclic building block.

Reactions Involving the Gem-Difluorocyclopropane Ring

The gem-difluorocyclopropane unit is the most reactive part of the this compound molecule. The combination of ring strain and the strong electron-withdrawing effect of the two fluorine atoms makes the cyclopropane ring susceptible to cleavage under various conditions, particularly with nucleophiles and under acidic catalysis. rsc.org

A notable reaction of gem-difluorocyclopropyl ketones is their ring-opening reaction with nitriles in the presence of a strong acid like trifluoromethanesulfonic acid (CF3SO3H). This reaction proceeds via cleavage of the proximal C-C bond (the bond adjacent to the carbonyl group) and subsequent cyclization to afford 2-fluoropyrroles. researchgate.net

Another significant reaction is the palladium-catalyzed ring-opening sulfonylation of gem-difluorocyclopropanes. researchgate.net This process involves the cleavage of a C-C bond and a β-fluoride elimination to yield 2-fluoroallylic sulfones. While not specifically documented for this compound, this transformation highlights a potential pathway for functionalizing the molecule.

Reaction TypeReagentsProbable Product TypeKey Feature
Acid-catalyzed ring-opening/cyclizationNitriles, CF3SO3H2-Fluoropyrrole derivativesProximal C-C bond cleavage
Palladium-catalyzed ring-opening sulfonylationSulfonyl chlorides, Pd catalyst2-Fluoroallylic sulfonesC-C bond cleavage and β-fluoride elimination
Nucleophilic ring-openingThiolatesRing-opened productsCleavage of the distal C-C bond

This table illustrates potential reactions based on the known reactivity of similar gem-difluorocyclopropyl ketones. Specific examples for this compound are not detailed in the available literature.

Mechanistic Pathways of Key Reactions

The reactions of this compound are governed by distinct mechanistic pathways.

In the case of the acid-catalyzed ring-opening with nitriles, the reaction is believed to initiate with the protonation of the ketone's carbonyl oxygen. This is followed by the cleavage of the proximal C-C bond of the cyclopropane ring, which is facilitated by the electron-withdrawing nature of the adjacent protonated carbonyl group. The resulting carbocationic intermediate is then trapped by the nitrile, leading to a cyclization and subsequent aromatization to form the 2-fluoropyrrole. researchgate.net

For base-promoted ring-opening reactions, such as those involving glycal-derived gem-dibromocyclopropanes, a plausible mechanism involves an initial elimination to form a cyclopropene (B1174273) intermediate. uq.edu.au This is then followed by cleavage of the cyclopropene to form a zwitterionic or carbene intermediate, which is subsequently trapped by a nucleophile. uq.edu.au While this is for a dibromo-analogue, a similar pathway could be envisioned for the difluoro compound under strongly basic conditions.

Transition metal-catalyzed reactions, such as the palladium-catalyzed sulfonylation, likely proceed through an oxidative addition of the palladium catalyst to the strained C-C bond of the cyclopropane ring. This is followed by a series of steps including β-fluoride elimination and reductive elimination to afford the final product. researchgate.net

Stability Studies of the Spiro[2.5]octan-6-one System under Reaction Conditions

The stability of the this compound system is highly dependent on the reaction conditions. The gem-difluorocyclopropane ring is the more labile part of the molecule.

Under neutral or mildly acidic or basic conditions, the spirocyclic system is expected to be relatively stable, allowing for selective transformations of the ketone functionality. However, under strongly acidic or basic conditions, or in the presence of potent nucleophiles or transition metal catalysts, the cyclopropane ring is prone to opening. rsc.orguq.edu.au

The thermal stability of the compound is also a consideration. While specific data for this compound is not available, gem-difluorocyclopropanes can undergo thermal rearrangements, although this often requires elevated temperatures.

ConditionStability of KetoneStability of Gem-Difluorocyclopropane Ring
NeutralStableGenerally stable
Mildly Acidic/BasicStableGenerally stable
Strongly AcidicProne to reactions (e.g., enolization)Prone to ring-opening
Strongly BasicProne to reactions (e.g., enolate formation)Prone to ring-opening
NucleophilicGenerally stableSusceptible to ring-opening
ThermalStablePotentially unstable at high temperatures
PhotochemicalPotentially reactivePotentially reactive

This table provides a qualitative assessment of the stability based on general principles of organic reactivity for similar structures.

Applications of 1,1 Difluorospiro 2.5 Octan 6 One in Medicinal Chemistry and Materials Science

Role as a Versatile Building Block in Drug Discovery and Development

The intricate architecture of 1,1-Difluorospiro[2.5]octan-6-one makes it a highly valuable scaffold in the design and synthesis of new therapeutic agents. Its utility stems from several key attributes that address common challenges in drug development, such as improving potency, selectivity, and metabolic stability.

Design of Pharmacologically Active Compounds

Spirocyclic frameworks are increasingly sought after in drug design due to their inherent three-dimensionality. chemenu.com Unlike flat, aromatic structures, spiro compounds present a more rigid and defined orientation of substituents, which can lead to more specific and higher-affinity interactions with biological targets. chemenu.com The spiro[2.5]octane core of the title compound provides a robust platform for the spatial arrangement of pharmacophoric features. The ketone functionality at the 6-position serves as a versatile chemical handle, allowing for a wide range of synthetic transformations to introduce diverse functional groups and build more complex, pharmacologically active molecules. For instance, spiro compounds have been investigated for a wide array of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Bioisosteric Replacement Strategies for Enhanced Molecular Properties

The gem-difluorocyclopropyl group is a key feature of this compound and a powerful tool for bioisosteric replacement. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties. The replacement of a carbonyl group or other functionalities with a gem-difluoro moiety has become a valuable strategy in medicinal chemistry.

The introduction of fluorine can significantly impact a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. chemenu.com Replacing metabolically vulnerable sites in a drug candidate with a gem-difluoro group can therefore enhance its metabolic stability and prolong its duration of action. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification often leads to improved metabolic stability. nih.gov

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms influences the acidity or basicity of nearby functional groups. nih.gov This modulation of pKa can affect a drug's ionization state at physiological pH, which in turn impacts its solubility, cell permeability, and target binding.

The following table summarizes the potential impact of the gem-difluorocyclopropyl moiety on key molecular properties relevant to drug design.

PropertyImpact of gem-Difluorocyclopropyl GroupRationale
Metabolic Stability Generally IncreasedStrong C-F bond resists enzymatic cleavage. chemenu.comnih.gov
Lipophilicity (LogP) ModulatedComplex interplay of fluorine's electronegativity and the overall molecular structure. nih.govresearchgate.net
Aqueous Solubility ModulatedDependent on the balance of lipophilicity and other intermolecular forces. nih.gov
Acidity/Basicity (pKa) AlteredInductive effect of fluorine atoms influences the electronic properties of nearby functional groups. nih.gov

Impact on Ligand-Receptor Interactions and Target Selectivity

The rigid, three-dimensional structure of spiro compounds like this compound can lead to enhanced target selectivity. By presenting functional groups in a well-defined spatial arrangement, these molecules can fit more precisely into the binding pockets of their biological targets, minimizing off-target interactions that can cause side effects. The gem-difluoro group can also participate in favorable interactions with protein residues, such as hydrogen bonding and dipole-dipole interactions, further contributing to binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov this compound is an excellent starting point for SAR studies. The ketone group allows for the systematic introduction of a variety of substituents, enabling chemists to probe the structural requirements for optimal activity. By synthesizing and testing a library of derivatives, researchers can identify the key features responsible for pharmacological effects and refine the molecular design to maximize potency and selectivity. The analysis of SAR in series of spiro compounds has been instrumental in the development of new pesticides and therapeutic agents. nih.gov

Utility in Agrochemical and Specialty Chemical Synthesis

The unique structural and electronic properties of this compound make it a promising building block for the synthesis of novel agrochemicals with potentially improved potency and environmental profiles. The stability of the gem-difluoro group could lead to more persistent action against pests, while the spirocyclic core could contribute to novel modes of action, helping to combat the growing issue of pesticide resistance. nih.gov

In the realm of specialty chemicals, the reactivity of the ketone group in this compound allows for its incorporation into a variety of more complex molecules. This can lead to the development of new materials, catalysts, or other fine chemicals with unique properties conferred by the fluorinated spirocyclic motif.

Contributions to Novel Material Design and Polymer Chemistry

The application of fluorinated compounds extends into the field of materials science, where they are used to create polymers with desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.net The direct fluorination of polymers is a known method to enhance their surface properties. researchgate.net

While the direct polymerization of this compound is not a primary application, its derivatives can be designed as monomers for the synthesis of novel fluorinated polymers. By incorporating the rigid and polar spiro[2.5]octane-6-one unit into a polymer backbone, it is conceivable to create materials with unique thermal, mechanical, and optical properties. For example, fluorinated polyurethanes exhibit excellent hydrophobicity, thermal resistance, and biocompatibility. mdpi.com The incorporation of a building block like this compound could lead to polymers with tailored characteristics for applications in coatings, membranes, and advanced composites. Recent research has also demonstrated the use of spiro-salen catalysts in the synthesis of stereoregular polyhydroxyalkanoates, highlighting the potential of spirocyclic structures in designing advanced polymer materials. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the intricate stereochemical and conformational details of 1,1-Difluorospiro[2.5]octan-6-one in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's structure.

The ¹H NMR spectrum is expected to exhibit complex multiplets for the methylene (B1212753) protons of the cyclohexane (B81311) ring due to diastereotopicity and spin-spin coupling. The protons on the carbon atoms adjacent to the spiro center and the carbonyl group would show distinct chemical shifts. The protons of the cyclopropane (B1198618) ring are also expected to have characteristic shifts, influenced by the gem-difluoro substitution.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would be crucial for identifying all carbon nuclei. The spectrum would clearly show the carbonyl carbon, the spiro-carbon, the difluorinated carbon of the cyclopropane ring, and the remaining methylene carbons of the two rings. The chemical shift of the carbon atom bearing the two fluorine atoms (C1) is anticipated to be significantly affected by the fluorine atoms, appearing as a triplet due to C-F coupling.

Two-dimensional NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. For instance, HMBC would show correlations between the protons and carbon atoms two or three bonds away, confirming the spirocyclic linkage.

¹⁹F NMR spectroscopy is of particular importance for this compound. It would likely show a complex second-order multiplet pattern due to the geminal F-F coupling and vicinal H-F couplings with the cyclopropyl (B3062369) protons. The magnitude of these coupling constants can provide valuable information about the geometry of the cyclopropane ring.

Atom Technique Expected Chemical Shift (ppm) Expected Multiplicity Key Correlations (2D NMR)
H (Cyclohexane)¹H NMR1.5 - 3.0mCOSY with other cyclohexane protons
H (Cyclopropane)¹H NMR1.0 - 2.0mCOSY with other cyclopropane protons; HMBC to C1, C2, C5
C=O (C6)¹³C NMR190 - 210sHMBC to adjacent protons
C (Spiro, C2)¹³C NMR30 - 50sHMBC to protons on C1, C3, C5, C7
CF₂ (C1)¹³C NMR110 - 130t (¹JCF)HMBC to cyclopropane protons
C (Cyclohexane)¹³C NMR20 - 50t (DEPT-135)HSQC to corresponding protons
C (Cyclopropane)¹³C NMR15 - 35t (DEPT-135)HSQC to corresponding protons
F¹⁹F NMR-130 to -160m

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities.

High-resolution mass spectrometry (HRMS), typically coupled with a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), would be used to accurately determine the mass of the molecular ion ([M+H]⁺ or M⁺·). This allows for the confirmation of the elemental formula, C₈H₁₀F₂O.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns that can provide structural information. The fragmentation of cyclic ketones often involves alpha-cleavage adjacent to the carbonyl group. For this compound, the fragmentation is expected to be influenced by the presence of the strained difluorocyclopropane ring. Common fragmentation pathways for cyclic ketones and fluorinated compounds may include the loss of small neutral molecules like CO, C₂H₄, and HF. The study of fragmentation pathways in structurally similar cyclic difluoroamino compounds has shown initial losses of geminal substituents. nih.gov

Gas chromatography-mass spectrometry (GC-MS) would be a powerful tool for impurity profiling. It allows for the separation of volatile impurities from the main compound, with subsequent mass analysis providing identification of these trace components.

While experimental mass spectra for this compound are not widely published, predicted data for the related alcohol, 1,1-difluorospiro[2.5]octan-6-ol, is available and provides an indication of the expected adducts in mass spectrometry. uni.lu

Ion/Fragment Technique Expected m/z Significance
[C₈H₁₀F₂O]⁺·EI-MS160.07Molecular Ion
[C₇H₁₀F₂]⁺·EI-MS132.07Loss of CO
[C₈H₉F₂O]⁺EI-MS159.06Loss of H·
[C₆H₆F₂]⁺·EI-MS132.04Retro-Diels-Alder type fragmentation
[M+H]⁺ESI-HRMS161.0765Protonated molecule for accurate mass measurement
[M+Na]⁺ESI-HRMS183.0584Sodiated adduct for accurate mass measurement

X-Ray Crystallography for Solid-State Structural Elucidation

This analysis would confirm the spirocyclic nature of the molecule and provide detailed geometric parameters for both the cyclohexane and the difluorocyclopropane rings. The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state would be unequivocally determined. Furthermore, the C-F bond lengths and the F-C-F bond angle in the gem-difluoro group would be precisely measured.

While no specific crystal structure for this compound is publicly available, studies on related spiro[2.5]octane derivatives have been reported, providing a basis for comparison. nih.gov The analysis of intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, would also be possible, offering insights into the crystal packing.

Structural Parameter Technique Expected Value/Information
Crystal System & Space GroupX-Ray CrystallographyTo be determined from diffraction data
Unit Cell DimensionsX-Ray Crystallographya, b, c, α, β, γ values
Bond Lengths (C-C, C=O, C-F)X-Ray CrystallographyPrecise distances (e.g., C-F ~1.35 Å)
Bond AnglesX-Ray CrystallographyPrecise angles (e.g., F-C-F ~105°)
Torsional AnglesX-Ray CrystallographyDefines the conformation of the rings
Intermolecular InteractionsX-Ray CrystallographyDetails on crystal packing

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for the potential separation of any isomers that may be present.

High-performance liquid chromatography (HPLC) is a versatile technique for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any non-volatile impurities. sigmaaldrich.com A UV detector would be suitable for detection due to the presence of the carbonyl chromophore.

Gas chromatography (GC), owing to the likely volatility of the compound, is also an excellent method for purity analysis. ursinus.edu A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. When coupled with a flame ionization detector (FID), GC can provide quantitative information on the purity of the sample.

Chiral chromatography, either HPLC or GC with a chiral stationary phase, would be necessary to separate enantiomers if the synthesis of this compound is not stereospecific. The spiro-carbon is a stereocenter, meaning the compound can exist as a pair of enantiomers.

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application
HPLCC18 (Reversed-Phase)Water/Acetonitrile or Methanol GradientUVPurity assessment, quantification
GCCapillary Column (e.g., DB-5)Helium or NitrogenFID, MSPurity assessment, impurity identification
Chiral HPLCChiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)Hexane/IsopropanolUVSeparation and quantification of enantiomers
Chiral GCChiral Stationary PhaseHelium or NitrogenFID, MSSeparation of enantiomers

Computational Chemistry and Theoretical Studies of 1,1 Difluorospiro 2.5 Octan 6 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of 1,1-Difluorospiro[2.5]octan-6-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetic properties.

Commonly employed quantum chemical methods include Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2). researchgate.net These methods, when combined with appropriate basis sets, can accurately predict various molecular parameters. For instance, calculations can determine the molecule's dipole moment, which is crucial for understanding its intermolecular interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated, providing insights into the molecule's reactivity.

Furthermore, these calculations can predict the thermochemical properties of this compound, such as its heat of formation and Gibbs free energy. This information is vital for assessing the compound's stability and its potential role in chemical reactions.

Table 1: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated ValueUnits
Dipole Moment2.5Debye
HOMO Energy-7.2eV
LUMO Energy-0.8eV
HOMO-LUMO Gap6.4eV
Heat of Formation-450.5kJ/mol

Note: The data in this table are for illustrative purposes and represent typical values that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

The spirocyclic structure of this compound suggests the possibility of multiple low-energy conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this molecule. nih.gov

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov This allows for the exploration of different conformational states and the determination of their relative energies and populations. By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them.

Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The resulting potential energy surface provides a comprehensive map of the molecule's conformational possibilities.

Table 2: Illustrative Conformational Analysis of this compound

ConformerRelative EnergyPopulationKey Dihedral Angle(s)
Chair-Twist0.065%C1-C2-C3-C4 = 55.2°
Boat-Twist1.225%C1-C2-C3-C4 = -30.1°
Chair-Chair2.510%C1-C2-C3-C4 = -58.9°

Note: The data in this table are for illustrative purposes and represent typical values that would be obtained from molecular dynamics simulations.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Reactivity descriptors derived from the electronic structure can pinpoint the most likely sites for nucleophilic or electrophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept, where the HOMO and LUMO energies and distributions indicate the molecule's susceptibility to react with other chemical species. A smaller HOMO-LUMO gap generally suggests higher reactivity. Additionally, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions.

Transition state theory can be employed to model reaction pathways, identify transition state structures, and calculate activation energies. This allows for a detailed understanding of the kinetics and thermodynamics of potential reactions involving this compound.

Table 3: Illustrative Reactivity Descriptors for this compound

DescriptorValueInterpretation
Global Hardness3.2High stability
Electronegativity4.0Moderate electron-accepting ability
Fukui Function (f-) at C60.45Most likely site for electrophilic attack
Fukui Function (f+) at C20.32Most likely site for nucleophilic attack

Note: The data in this table are for illustrative purposes and represent typical values that would be obtained from reactivity predictions.

In Silico Modeling of Biological Interactions

In silico modeling techniques are instrumental in assessing the potential biological activity of this compound by simulating its interaction with biological macromolecules. nih.gov These methods are a cornerstone of modern drug discovery and development. nih.gov

Molecular docking is a primary technique used to predict the preferred binding orientation of a molecule to a protein target. By calculating the binding affinity, often expressed as a docking score, researchers can screen for potential biological targets and hypothesize the molecule's mechanism of action.

Pharmacophore modeling can also be used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. This can guide the design of new derivatives of this compound with enhanced potency or selectivity. These in silico approaches provide a cost-effective and time-efficient way to prioritize compounds for further experimental testing. nih.gov

Table 4: Illustrative Docking Results for this compound with a Hypothetical Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Ser530
Carbonic Anhydrase II-6.5His94, His96, Thr199
Aldose Reductase-8.2Tyr48, His110, Trp111

Note: The data in this table are for illustrative purposes and represent typical values that would be obtained from in silico modeling studies.

Future Perspectives and Emerging Research Directions for 1,1 Difluorospiro 2.5 Octan 6 One

Development of Novel and Efficient Synthetic Routes

Catalytic Methods: The exploration of novel transition-metal-catalyzed or organocatalytic reactions could provide more direct and atom-economical routes to the spirocyclic core.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability.

Asymmetric Synthesis: The development of enantioselective synthetic methods will be crucial for accessing specific stereoisomers of 1,1-Difluorospiro[2.5]octan-6-one derivatives, which is of particular importance for applications in drug discovery and materials science.

Expansion of Applications in Drug Design and Chemical Biology

The structural motifs present in this compound make it a highly attractive scaffold for medicinal chemistry and chemical biology. The gem-difluorocyclopropyl group can act as a bioisostere for a carbonyl group or other functionalities, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates.

Future research is expected to involve the incorporation of the this compound core into a diverse range of biologically active molecules. The ketone functionality serves as a convenient handle for further chemical elaboration, allowing for the synthesis of libraries of compounds for screening against various biological targets. The rigid spirocyclic nature of the scaffold can also be exploited to control the conformation of molecules, leading to enhanced binding affinity and selectivity for their protein targets.

Exploration of New Reactivity Modes and Catalytic Transformations

The unique arrangement of functional groups in this compound opens up possibilities for exploring novel chemical reactivity. The interplay between the strained cyclopropane (B1198618) ring, the electron-withdrawing difluoro groups, and the ketone could lead to unprecedented chemical transformations.

Future investigations will likely focus on:

Ring-Opening Reactions: Selective opening of the cyclopropane ring could provide access to a variety of functionalized cyclohexanone (B45756) derivatives that are otherwise difficult to synthesize.

Transformations of the Ketone: The development of new methods for the functionalization of the ketone group in the presence of the difluorospirocycle will expand the synthetic utility of this building block.

Use as a Ligand: The unique steric and electronic properties of this compound and its derivatives could make them valuable ligands in transition metal catalysis.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to accelerate progress in all areas of chemical research, including the study of this compound. nih.govasu.edu These computational tools can be employed to:

Predict Synthetic Routes: AI algorithms can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic pathways. nih.gov

Forecast Molecular Properties: Machine learning models can predict the physicochemical and biological properties of virtual derivatives of this compound, helping to prioritize synthetic targets. springerprofessional.de

Elucidate Reaction Mechanisms: Computational modeling can provide insights into the mechanisms of new reactions involving this spirocycle, guiding experimental design.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluorospiro[2.5]octan-6-one
Reactant of Route 2
1,1-Difluorospiro[2.5]octan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.